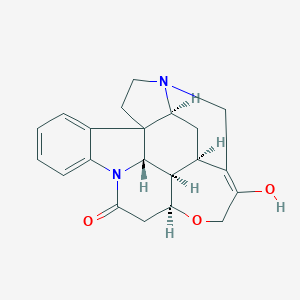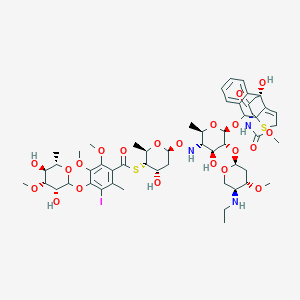
Phenylthiohydantoin-3,4-dihydroxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylthiohydantoin-3,4-dihydroxyphenylalanine (PTH-DOPA) is a synthetic amino acid derivative that has been widely used in scientific research for its unique properties. It is a modified form of the amino acid phenylalanine, which is a precursor to the neurotransmitter dopamine. PTH-DOPA has been studied for its ability to mimic the effects of dopamine in the brain and its potential therapeutic applications.
Mécanisme D'action
Phenylthiohydantoin-3,4-dihydroxyphenylalanine acts as a dopamine agonist, meaning it binds to dopamine receptors in the brain and activates them. This leads to an increase in dopamine release and subsequent activation of downstream signaling pathways. This compound has been shown to have a similar mechanism of action to other dopamine agonists such as apomorphine and bromocriptine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, enhancing motor function, and improving cognitive performance. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenylthiohydantoin-3,4-dihydroxyphenylalanine in lab experiments is its ability to mimic the effects of dopamine without the potential confounding factors associated with administering dopamine directly. This compound also has a longer half-life than dopamine, allowing for longer-term studies. However, one limitation of using this compound is its relatively low potency compared to other dopamine agonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving Phenylthiohydantoin-3,4-dihydroxyphenylalanine. One area of interest is the development of more potent this compound analogs that could be used in a wider range of experiments. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on dopamine signaling and its potential therapeutic applications.
Méthodes De Synthèse
Phenylthiohydantoin-3,4-dihydroxyphenylalanine is synthesized by reacting phenylthiohydantoin with 3,4-dihydroxyphenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatography techniques to obtain a pure sample.
Applications De Recherche Scientifique
Phenylthiohydantoin-3,4-dihydroxyphenylalanine has been used in a variety of scientific research applications, including studies on dopamine receptor function, neurotransmitter release, and Parkinson's disease. It has also been used as a tool for studying the role of dopamine in addiction and reward pathways in the brain.
Propriétés
Numéro CAS |
132828-63-8 |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-7,9,12,19-20H,8H2,(H,17,22)/t12-/m0/s1 |
Clé InChI |
BOKLBORREWQWRR-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC(=C(C=C3)O)O |
Synonymes |
phenylthiohydantoin-3,4-dihydroxyphenylalanine PTH-DOPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)